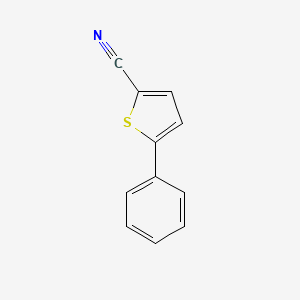

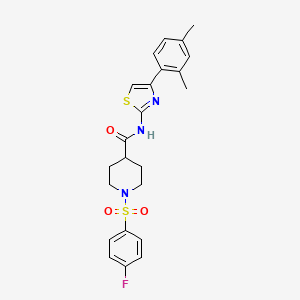

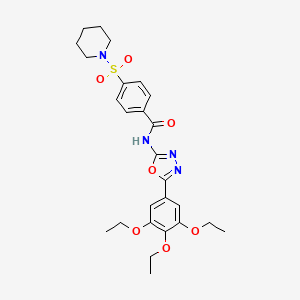

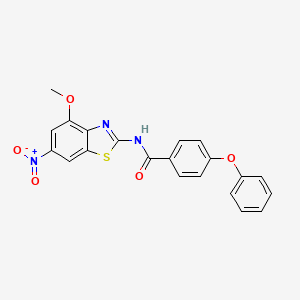

![molecular formula C19H18N4O4S B2485529 N-{4-[(4-甲基嘧啶-2-基)磺酰胺]苯基}-2-苯氧基乙酰胺 CAS No. 303035-29-2](/img/structure/B2485529.png)

N-{4-[(4-甲基嘧啶-2-基)磺酰胺]苯基}-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide-derived compounds often involves the reaction of specific sulfamoyl and phenyl groups with various agents to create complex structures with potential biological activities. For example, the synthesis and characterization of related compounds have been detailed, showing the methods used to create these substances and their metal complexes, indicating a complex synthesis process involving multiple steps and specific reactants (Chohan & Shad, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for determining their potential applications. Vibrational spectroscopic techniques like Raman and Fourier-transform infrared spectroscopy, coupled with computational methods such as density functional theory, provide insights into the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, revealing the complex stereo-electronic interactions stabilizing the molecule (Jenepha Mary et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide-derived compounds can be quite diverse, including acid-catalyzed reactions with phenols to produce various derivatives. These reactions underscore the reactivity of these compounds and their utility in synthesizing a wide range of chemical substances with potential biological activities (Smolobochkin et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide-derived compounds, such as their magnetic susceptibility, conductivity, and spectral characteristics, are critical for understanding their behavior and potential uses. These properties are determined through various analytical techniques, providing insights into the nature of bonding and the structure of the synthesized compounds (Chohan & Shad, 2011).

Chemical Properties Analysis

The chemical properties of these compounds, including their stability, reactivity, and interaction with other substances, are essential for their application in biological systems. Studies involving the synthesis and reaction of these compounds with different agents reveal their potential as antimicrobial, antifungal, and anticancer agents, showcasing their chemical versatility and potential therapeutic uses (Ghorab et al., 2012).

科学研究应用

合成和抗菌活性

一项研究专注于合成新型含有磺胺基团的杂环化合物,显示出作为抗菌剂的潜力。这些化合物,包括N-{4-[(4-甲基嘧啶-2-基)磺胺基]苯基}-2-苯氧基乙酰胺的衍生物,在体外展示出有希望的抗菌和抗真菌活性,突显了它们在开发新型抗菌疗法方面的潜力 (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)。

抗癌潜力

关于合成与N-{4-[(4-甲基嘧啶-2-基)磺胺基]苯基}-2-苯氧基乙酰胺相关的新化合物的研究显示出对人类乳腺癌细胞系的显著细胞毒活性。这些发现表明该化合物在抗癌药物开发中的潜在用途,特定衍生物对癌细胞展示出有希望的结果 (Ghorab, Al-Said, & Nissan, 2012)。

化学合成和应用

进一步的研究包括开发磺胺基衍生物化合物及其过渡金属配合物,揭示出对各种细菌菌株具有中等到显著的抗菌活性。这些研究强调了N-{4-[(4-甲基嘧啶-2-基)磺胺基]苯基}-2-苯氧基乙酰胺衍生物在合成具有潜在生物应用的化合物方面的多功能性 (Chohan & Shad, 2011)。

结构和振动光谱分析

相关化合物的振动光谱分析提供了关于它们的立体电子相互作用、稳定性以及对病毒的潜在抑制活性的见解。这些研究有助于理解该化合物生物活性的分子基础,为进一步的药物应用铺平道路 (Jenepha Mary, Pradhan, & James, 2022)。

作用机制

Target of Action

MLS000714795, also known as Mirvetuximab soravtansine , primarily targets the Folate Receptor Alpha (FRα) . FRα is overexpressed on the surface of epithelial tumor cells, characteristic of ovarian, endometrial, triple-negative breast, and non-small-cell lung cancers .

Mode of Action

Mirvetuximab soravtansine is an antibody-drug conjugate (ADC) formed by a monoclonal antibody that targets FRα, covalently joined by a cleavable disulfide linker to the genotoxic compound DM4 . After an ADC/receptor complex is formed, mirvetuximab soravtansine is internalized, and DM4 is released inside the cell . DM4 leads to cell-cycle arrest and apoptosis and is also able to diffuse into neighboring cells and induce further cell death .

Biochemical Pathways

The interaction of the ADC with FRα triggers the internalization of the complex, leading to the release of DM4 inside the cell . DM4, a potent inhibitor of microtubule dynamics, disrupts the microtubule network within the cell, leading to cell-cycle arrest and apoptosis .

Result of Action

The result of MLS000714795’s action is the induction of cell-cycle arrest and apoptosis in cancer cells overexpressing FRα . This leads to a reduction in tumor growth and potentially to tumor shrinkage .

Action Environment

The efficacy of MLS000714795 is influenced by the level of FRα expression on the surface of the cancer cells . Cells with higher FRα expression are more likely to be affected by the drug . Other factors, such as the tumor microenvironment and the presence of drug efflux pumps, could also influence the drug’s efficacy.

属性

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-14-11-12-20-19(21-14)23-28(25,26)17-9-7-15(8-10-17)22-18(24)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALKQNKQXMQZOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

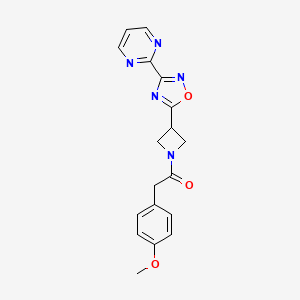

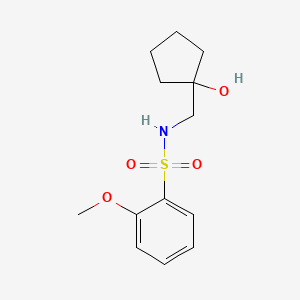

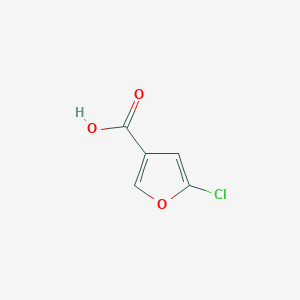

![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)